Methyl palmitelaidate

描述

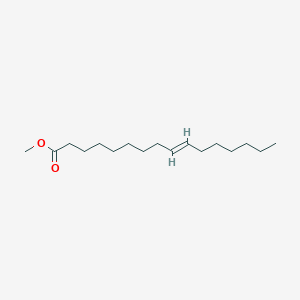

Palmitelaidic Acid methyl ester, also known as methyl trans-9-hexadecenoate, is a methyl ester derivative of palmitelaidic acid. Palmitelaidic acid is a trans isomer of palmitoleic acid, a monounsaturated fatty acid. This compound is characterized by its trans double bond, which significantly alters its physical and chemical behavior compared to its cis counterparts .

准备方法

合成路线和反应条件

棕榈油酸甲酯是通过在催化剂存在下用甲醇酯化棕榈油酸合成的。 该反应通常包括加热和搅拌,常见的催化剂是硫酸或氢氧化钠 . 反应条件经过精心控制,以确保棕榈油酸完全转化为其甲酯形式。

工业生产方法

在工业环境中,棕榈油酸甲酯的生产遵循类似的酯化过程,但规模更大。该过程包括将甲醇和催化剂连续添加到包含棕榈油酸的反应器中。 将混合物加热并搅拌以促进反应,然后通过蒸馏纯化产物,以去除任何未反应的甲醇和副产物 .

化学反应分析

反应类型

棕榈油酸甲酯会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的环氧化物或其他氧化衍生物。

还原: 还原反应可以将反式双键转化为单键,形成饱和衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和四氧化锇。

还原: 通常使用存在钯催化剂的氢气进行还原反应。

形成的主要产物

氧化: 环氧化物和羟基化衍生物。

还原: 饱和甲酯。

取代: 具有各种取代基的功能化酯.

科学研究应用

Cytoprotective Properties

Methyl palmitelaidate has demonstrated cytoprotective effects against palmitate-induced toxicity in pancreatic β-cells. Research indicates that fatty acid methyl esters can effectively protect cells from damage caused by excess palmitate, which is linked to metabolic disorders such as diabetes.

- Key Findings :

- This compound exhibited protective effects similar to its free counterpart, palmitoleate, by significantly reducing cell death in BRIN-BD11 cells exposed to palmitate.

- The effectiveness of this compound was dose-dependent, with longer-chain unsaturated fatty acids showing higher potency. Specifically, the configuration of the double bond was crucial; cis forms were more effective than trans forms .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in models of cerebral ischemia. It has been shown to enhance cerebral blood flow and improve neuronal survival following cardiac arrest.

- Experimental Insights :

- In animal studies, administration of this compound post-cardiopulmonary resuscitation improved learning and memory recovery compared to controls .

- The compound was found to alleviate neuronal cell death and promote functional outcomes following global cerebral ischemia, suggesting its potential as a therapeutic agent for neurological disorders .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry, particularly in the analysis of fatty acid profiles through gas chromatography.

- Methodology :

- Fatty acid methyl esters, including this compound, are analyzed using gas chromatography due to their volatility and thermal stability. This method allows for the efficient separation and quantification of complex lipid mixtures .

- The use of capillary columns enhances resolution, enabling precise analysis of both saturated and unsaturated fatty acids within various biological samples .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

作用机制

棕榈油酸甲酯的作用机制涉及其整合到细胞膜中,在那里它可以影响膜的流动性和功能。化合物中的反式双键会影响脂质分子的堆积,从而可能改变膜相关过程。 此外,它可能与特定的分子靶标相互作用,例如参与脂质代谢的酶 .

相似化合物的比较

类似化合物

棕榈油酸甲酯: 棕榈油酸甲酯的顺式异构体,由于顺式构型而具有不同的物理和化学性质.

硬脂酸甲酯: 一种饱和脂肪酸甲酯,没有双键,导致不同的反应性和应用.

独特性

棕榈油酸甲酯由于其反式双键而独一无二,与顺式对应物相比,它赋予了独特的物理和化学性质。 这种独特性使其在特定应用中具有价值,在这些应用中反式构型有利,例如在膜动力学研究和开发专用工业产品中 .

生物活性

Methyl palmitelaidate, also known as methyl 9(E)-hexadecenoate, is a fatty acid methyl ester with the chemical formula and a molecular weight of approximately 268.44 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and other physiological functions.

- CAS Number : 10030-74-7

- Molecular Formula :

- Molecular Weight : 268.44 g/mol

- Structure : this compound features a trans double bond at the 9th carbon position of the hexadecenoic acid chain.

Anti-inflammatory Effects

A significant body of research has focused on the anti-inflammatory properties of this compound and related compounds. A study highlighted the effectiveness of methyl palmitate (MP) and ethyl palmitate (EP), which are structurally similar to this compound, in reducing inflammation in various animal models.

- Carrageenan-Induced Edema : In experimental rat models, both MP and EP significantly reduced carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents. The reduction in edema was associated with decreased levels of inflammatory mediators such as prostaglandin E2 (PGE2) .

- Endotoxemia Models : In models induced by lipopolysaccharide (LPS), MP and EP were shown to lower plasma levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, they reduced the expression of nuclear factor kappa B (NF-κB) in liver and lung tissues, which is crucial for mediating inflammatory responses .

- Histopathological Improvements : The application of these compounds also resulted in amelioration of histopathological changes associated with inflammation, suggesting a protective effect on tissue integrity during inflammatory processes .

The mechanisms through which this compound exerts its biological effects appear to involve:

- Inhibition of Pro-inflammatory Cytokines : By reducing TNF-α and IL-6 levels, this compound may modulate the immune response and decrease systemic inflammation.

- Downregulation of NF-κB : This transcription factor plays a pivotal role in regulating genes involved in inflammation; thus, its downregulation can lead to decreased expression of inflammatory mediators .

Research Findings

Various studies have explored the broader implications of fatty acid esters like this compound in health and disease. Key findings include:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory activity | Significant reduction in edema and inflammatory markers |

| Cytokine modulation | Decreased TNF-α and IL-6 levels |

| Histopathological assessment | Improved tissue integrity in inflamed tissues |

Case Studies

One notable case study investigated the application of this compound in skin inflammation models. The topical administration resulted in reduced ear edema induced by croton oil, which is often used to simulate contact dermatitis. This study provided evidence that this compound not only alleviates inflammation but also minimizes neutrophil infiltration, as indicated by lower myeloperoxidase (MPO) activity .

常见问题

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing methyl palmitelaidate with high enantiomeric purity?

- Methodological Answer : this compound (trans-9-hexadecenoic acid methyl ester) is typically synthesized via esterification of palmitelaidic acid with methanol, using acid catalysts like sulfuric acid or base catalysts under controlled heating . To ensure high purity, reaction parameters (e.g., molar ratios, temperature, and catalyst concentration) must be systematically optimized. Post-synthesis purification via fractional distillation or column chromatography is recommended, with purity validated using GC-MS or HPLC .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is preferred for separation, while HPLC with UV detection at 210 nm can quantify low-concentration samples. Internal standards like methyl heptadecanoate are critical for calibration . For structural confirmation, FT-IR and H/C NMR are indispensable to verify the trans-configuration at the Δ9 position .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under varying temperatures, light exposure, and oxygen levels. Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS analysis can identify oxidation byproducts like hydroperoxides. Long-term storage at −20°C in amber vials under nitrogen is recommended to prevent isomerization .

Advanced Research Questions

Q. What experimental designs can resolve contradictory data on this compound’s role in protein-lipid interactions?

- Methodological Answer : Discrepancies in binding studies (e.g., zinc affinity to human serum albumin) may arise from differences in lipid:protein ratios or buffer conditions . Isothermal titration calorimetry (ITC) with rigorous controls (e.g., pH 7.4, 25°C) and replicate experiments (n ≥ 3) can clarify thermodynamic parameters. Complementary techniques like fluorescence quenching or molecular docking should validate findings .

Q. How can researchers address challenges in distinguishing this compound from its cis-isomer (methyl palmitoleate) in metabolic studies?

- Methodological Answer : Chromatographic separation using silver-ion HPLC columns selectively retains cis-unsaturated esters due to π-complex formation, enabling baseline resolution of trans/cis isomers . For in vivo studies, isotopic labeling (e.g., C-palmitelaidate) combined with tandem MS allows tracking of isomer-specific metabolic pathways .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) should quantify EC50/IC50 values, with ANOVA or mixed-effects models accounting for inter-experimental variability . Bootstrap resampling is recommended for small datasets to estimate confidence intervals. Data must be normalized to vehicle controls and validated via orthogonal assays (e.g., flow cytometry) .

属性

IUPAC Name |

methyl (E)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFGRAGOVZCUFB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314798 | |

| Record name | Methyl palmitelaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-74-7 | |

| Record name | Methyl palmitelaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl palmitelaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl palmitelaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。